1-[(2-Bromoethyl)sulfonyl]butane
Description
1-[(2-Bromoethyl)sulfonyl]butane is an organosulfur compound characterized by a butane backbone substituted with a sulfonyl group (-SO₂-) linked to a 2-bromoethyl moiety. This structure imparts unique reactivity due to the electron-withdrawing nature of the sulfonyl group, which enhances the leaving-group ability of the bromine atom in nucleophilic substitution reactions. Applications likely include its use as a precursor in organic synthesis, particularly in crosslinking reactions or pharmaceutical intermediates .
Properties
Molecular Formula |
C6H13BrO2S |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-(2-bromoethylsulfonyl)butane |
InChI |
InChI=1S/C6H13BrO2S/c1-2-3-5-10(8,9)6-4-7/h2-6H2,1H3 |
InChI Key |
LLCZNKNPSIAYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)BUTANE can be synthesized through a multi-step process. One common method involves the reaction of butan-1-ol with sodium bromide and concentrated sulfuric acid to produce 1-bromobutane . This intermediate can then be reacted with ethanesulfonyl chloride in the presence of a base to yield 1-(2-BROMOETHANESULFONYL)BUTANE.
Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)BUTANE typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-BROMOETHANESULFONYL)BUTANE undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Bases: Strong bases like sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Products: The major product of elimination reactions is typically an alkene.
Scientific Research Applications
1-(2-BROMOETHANESULFONYL)BUTANE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used to introduce sulfonyl groups into pharmaceutical compounds, potentially altering their biological activity.
Material Science: The compound can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-BROMOETHANESULFONYL)BUTANE in chemical reactions involves the formation of a transition state where the bromine atom is either substituted or eliminated. In substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromide ion . In elimination reactions, a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the release of the bromide ion .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group and Reactivity Comparison
Table 1: Structural and Functional Comparisons
| Compound Name | Functional Groups | Molecular Formula | Key Reactivity Features |
|---|---|---|---|
| 1-[(2-Bromoethyl)sulfonyl]butane | Sulfonyl, bromoethyl, butane | C₆H₁₁BrO₂S | High reactivity in SN2 due to -SO₂- EWG* |
| 1,4-Bis[(2-chloroethyl)thio]butane | Thioether, chloroethyl, butane | C₈H₁₆Cl₂S₂ | Moderate reactivity; thioether less oxidized |
| 1-(2-Bromoethyl)pyrrole | Bromoethyl, pyrrole | C₆H₈BrN | Pyrrole’s electron donation reduces Br reactivity |
| 1-(2-Bromoethyl)-4-ethyl-tetrazol-5-one | Bromoethyl, tetrazole | C₅H₈BrN₅O | Tetrazole’s aromaticity stabilizes Br leaving |
*EWG: Electron-Withdrawing Group
Key Findings :
- Sulfonyl vs. Thioether : The sulfonyl group in 1-[(2-Bromoethyl)sulfonyl]butane increases electrophilicity at the bromine compared to thioether analogs like 1,4-bis[(2-chloroethyl)thio]butane. This makes the former more reactive in substitution reactions .
- Heterocyclic Influence : In 1-(2-Bromoethyl)pyrrole, the electron-rich pyrrole ring donates electron density, reducing bromine’s leaving-group efficiency compared to the sulfonyl analog .
Key Insights :
- Crosslinking Potential: The sulfonyl group in 1-[(2-Bromoethyl)sulfonyl]butane may enhance its utility in creating stable polymer networks, whereas thioether analogs are less oxidatively stable .
- Pharmaceutical Relevance : Bromoethyl derivatives, such as those in , are critical precursors for analgesics, suggesting similar applications for the target compound in drug synthesis .
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